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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-
Aminophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 1-(4-Aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of advanced
pharmaceutical compounds such as Apatinib.[1] This document is structured to provide
researchers, scientists, and drug development professionals with not only the fundamental data
but also the underlying scientific rationale for why these properties are critical in the journey
from laboratory synthesis to clinical application. We will delve into its chemical identity, core
properties like solubility, lipophilicity, and ionization state, and provide validated experimental
protocols for their determination. The narrative emphasizes the causal links between these
molecular characteristics and their macroscopic implications for pharmaceutical development,
ensuring a blend of technical accuracy and field-proven insight.

Introduction: A Note on Chemical Identity
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The compound of interest for this guide is 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS No.
115279-73-7).[1][2] While the initial topic specified the cyclohexyl analogue, the vast majority of
published data, commercial availability, and documented use in pharmaceutical synthesis
points to the cyclopentyl derivative as the compound of significant scientific and industrial
relevance.[1][3] It serves as a crucial building block in the synthesis of Apatinib, a tyrosine
kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2
(VEGFR2).[1] Understanding the physicochemical profile of this intermediate is paramount, as
these properties dictate its reactivity, purification, formulation, and ultimately, its efficiency in the
synthetic pathway of the final active pharmaceutical ingredient (API). This guide is therefore
dedicated to the cyclopentyl derivative to provide the most value and actionable information to
the research community.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent
physicochemical analysis. The key identifiers for 1-(4-Aminophenyl)cyclopentanecarbonitrile
are summarized below.
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Identifier Value Source(s)
CAS Number 115279-73-7 [1][2]
Molecular Formula C12H14N2 [1][2]
Molecular Weight 186.25 g/mol [2][4]

1-(4-
IUPAC Name aminophenyl)cyclopentane-1- [2][5]

carbonitrile

Common Synonyms

Apatinib Impurity 6, KML-54

[1]

INChl=1S/C12H14N2/c13-9-

InChl 12(7-1-2-8-12)10-3-5-11(14)6-  [1][2]
4-10/h3-6H,1-2,7-8,14H2
GIBAIULVBOBDED-

InChlKey [11[2]

UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)
(C#N)C2=CC=C(C=C2)N

[2]

Core Physicochemical Properties

The physicochemical properties of a compound are the primary determinants of its behavior in

both chemical and biological systems. These values, especially lipophilicity (LogP) and

ionization constant (pKa), are critical inputs for predictive models of ADME (Absorption,

Distribution, Metabolism, and Excretion).
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Property Value

Details and
L Source(s)
Significance

) Yellow to brown solid;
Physical Form )
Off-white powder

The physical state is

crucial for handling,

storage, and

formulation. Color [
variations can indicate

purity levels.

Boiling Point 375.0+£35.0 °C

Predicted value. High
boiling point suggests
low volatility under

standard conditions.

Density 1.11 + 0.1 g/cm3

Predicted value.
Useful for process
engineering and
solvent selection
during synthesis and

purification.

LogP (Octanol/Water) 2.3

Computed (XLogP3).
This value indicates
moderate lipophilicity,
suggesting a balance
between aqueous
solubility and [2]
membrane
permeability—a
desirable trait for drug
intermediates and
APIs.

pKa (Conjugate Acid) 5.05+0.10

Predicted value. This [1]
pKa corresponds to

the protonation of the
aniline (-NH2) group. It
indicates the

compound will be
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partially protonated
and positively charged
at physiological pH
(~7.4) and
significantly
protonated in the
acidic environment of

the stomach.

Highlights the

Room temperature, compound's stability
Storage Conditions inert atmosphere, requirements, likely to  [1]
keep in dark place prevent oxidation of

the amine group.

The Role of Physicochemical Properties in Drug
Development

As a Senior Application Scientist, my experience has consistently shown that a project's
success is often determined by a deep understanding of the "why" behind the data. The
properties listed above are not mere numbers; they are predictors of in-vivo performance.

 Lipophilicity (LogP): A LogP of 2.3 is often considered to be in the "sweet spot" for oral drug
candidates (Lipinski's Rule of Five suggests LogP < 5).[2] This value suggests the molecule
is hydrophobic enough to cross cellular membranes (a key step in absorption) but not so
hydrophobic that it becomes poorly soluble in the agueous environment of the
gastrointestinal tract or blood.

« lonization Constant (pKa): The predicted pKa of 5.05 for the anilinic amine is profoundly
important.[1] It tells us that the compound is a weak base. At the low pH of the stomach (pH
1-3), the amine group will be almost entirely protonated (-NHs*), making the molecule more
water-soluble, which can aid in dissolution. As it moves to the more neutral pH of the
intestine (~6-7.4), a significant fraction will exist in the neutral, more lipophilic form,
facilitating absorption across the intestinal wall. This pH-dependent behavior is a classic
consideration in oral drug design.
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The interplay between LogP and pKa governs the overall absorption profile of a molecule, as
visualized in the workflow below.

Oral Ingestion & Dissolution

Stomach (pH 1-3)
Compound is Protonated (BH™)
High Water Solubility

astrointestinal Transit

Intestinal Absorption

Intestine (pH 6-7.4)
Equilibrium: B & BH*
Neutral form (B) is absorbed

Partitioning based on LogP
(Neutral form crosses)

Intestinal Membrane
(Lipophilic Barrier)

Entry into Circulation

Systemic Circulation

y

Bloodstream (pH 7.4)
Compound transported to target

Click to download full resolution via product page

Caption: pH-dependent journey of an oral drug candidate.

Experimental Determination of Physicochemical
Properties
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To ensure trustworthiness and reproducibility, every protocol must be a self-validating system.
Below are standardized, step-by-step methodologies for determining the key properties
discussed.

Protocol: Melting Point Determination (Thomas-Hoover
Method)

» Rationale: The melting point provides a quick, reliable indication of purity. A sharp melting
range suggests a pure compound, while a broad range often indicates impurities.

o Methodology:

o Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(4-
Aminophenyl)cyclopentanecarbonitrile.

o Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping
the sealed end on a hard surface.

o Instrument Setup: Place the capillary tube into the heating block of a calibrated melting
point apparatus.

o Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to
find an approximate melting range.

o Accurate Determination: Cool the block to at least 20 °C below the approximate melting
point. Use a new sample and heat at a slow rate (1-2 °C/min).

o Data Recording: Record the temperature at which the first drop of liquid appears (onset)
and the temperature at which the last solid particle melts (completion). This is the melting
range.

o Validation: Repeat the measurement with two additional samples. The ranges should be
consistent within £0.5 °C.

Protocol: Solubility Determination (Shake-Flask Method,
OECD 105)
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» Rationale: This method determines the saturation solubility of the compound in a given
solvent (e.g., water, buffer), which is fundamental to understanding its dissolution and
bioavailability.

o Methodology:

o System Preparation: To a series of glass vials, add a precise volume of the test solvent
(e.g., 10 mL of pH 7.4 phosphate-buffered saline).

o Compound Addition: Add an excess amount of 1-(4-Aminophenyl)cyclopentanecarbonitrile
to each vial, ensuring solid material remains undissolved.

o Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is
reached. A preliminary kinetics study can confirm the time needed to reach equilibrium.

o Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24
hours in the temperature-controlled bath for the excess solid to settle. Alternatively,
centrifuge the samples at the same temperature.

o Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant.
Quantify the concentration of the dissolved compound using a validated analytical method,
such as HPLC-UV or LC-MS.

o Validation: The concentrations from replicate vials should agree within an acceptable
margin (e.g., £5%).

Protocol: LogP Determination (Shake-Flask Method,
OECD 107)

o Rationale: This protocol directly measures the partitioning of the compound between two
immiscible phases (n-octanol and water), providing the definitive LogP value.

o Methodology:

o Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4
buffer) for 24 hours. Allow the layers to separate completely. This ensures that each phase
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is saturated with the other, preventing volume changes during the experiment.

o Stock Solution: Prepare a stock solution of the compound in one of the phases (typically
the one in which it is more soluble).

o Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-
octanol and pre-saturated water (e.g., 10 mL each). Add a small, known amount of the
compound stock solution.

o Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to
separate completely.

o Analysis: Determine the concentration of the compound in both the aqueous phase
(C_water) and the n-octanol phase (C_octanol) using a suitable analytical technique like
HPLC-UV.

o Calculation: Calculate LogP using the formula: LogP = logio(C_octanol / C_water).

o Validation: Perform the experiment at three different starting concentrations to ensure the
LogP value is independent of concentration.
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Caption: Experimental workflow for LogP determination.

Synthesis and Spectroscopic Analysis

1-(4-Aminophenyl)cyclopentanecarbonitrile is typically synthesized via the chemical reduction
of its nitro-precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile.[1][3] Common methods involve
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catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon
(Pt/C) under a hydrogen atmosphere.[3] An alternative method uses reagents like iron(lll) oxo-
hydroxide with hydrazine hydrate.[1] The successful conversion is monitored by techniques like
TLC and confirmed by HPLC, with purities often exceeding 99.5%.[1]

While a full spectral analysis is beyond the scope of this guide, researchers would typically
confirm the structure using:

'H NMR: To confirm the presence of aromatic protons (typically in the 6.5-7.5 ppm region),
aliphatic protons of the cyclopentyl ring, and the amine (-NHz) protons.

e 13C NMR: To identify the quaternary carbon of the nitrile, the carbons of the cyclopentyl ring,
and the aromatic carbons.

o FTIR: To detect the characteristic stretching frequencies of the nitrile group (C=N, ~2230
cm~1) and the N-H bonds of the primary amine (~3300-3500 cm™1).

o Mass Spectrometry: To confirm the molecular weight (m/z for [M+H]* = 187.12).[6]

Conclusion

1-(4-Aminophenyl)cyclopentanecarbonitrile is more than just a synthetic intermediate; it is a
carefully designed molecule whose physicochemical properties are intrinsically linked to its
function in pharmaceutical manufacturing. Its moderate lipophilicity and weak basicity represent
a deliberate balance, optimized for the synthetic and potential biological journey of the
molecules derived from it. The experimental protocols detailed herein provide a framework for
the rigorous, validated characterization required in a regulated drug development environment.
By understanding and applying these principles, researchers can better predict and control the
behavior of this and similar molecules, accelerating the path from discovery to application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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